3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,6-dimethyluracil in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antitumor agent, with studies showing its efficacy against various cancer cell lines.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it can inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Known for its use in herbicides and polymer stabilizers.
Pyrazolotriazine: Exhibits a wide range of biological activities, including antiasthma and anticancer properties.
Uniqueness
3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
1,6-dimethyl-3-(4-propan-2-ylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C16H17N5O2/c1-9(2)10-5-7-11(8-6-10)13-17-12-14(21(4)19-13)18-16(23)20(3)15(12)22/h5-9H,1-4H3 |
InChI Key |
TYAWOVBUHHZDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C |
Origin of Product |
United States |
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